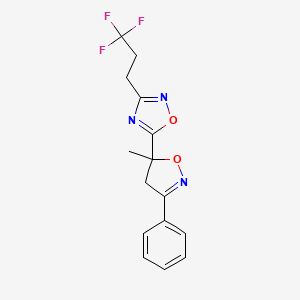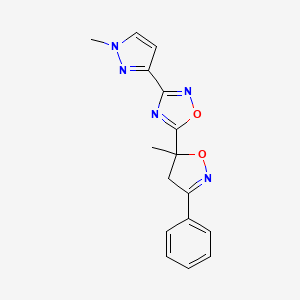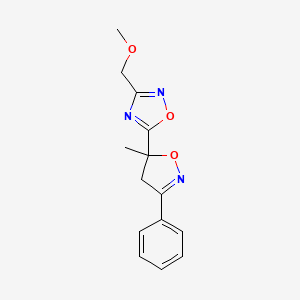![molecular formula C19H21N3O3 B6983295 [4-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]furan-2-yl]methanol](/img/structure/B6983295.png)
[4-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]furan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]furan-2-yl]methanol is a compound that integrates diverse chemical moieties, rendering it a subject of interest for numerous scientific inquiries. The compound's structure suggests a potential for significant biological and pharmacological activities, making it a candidate for various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]furan-2-yl]methanol typically involves multi-step organic reactions, starting with the preparation of the furan and oxadiazole intermediates. Commonly used methods include:
Step 1: Synthesis of the furan ring via cyclization reactions involving 1,4-diketones.
Step 2: Formation of the oxadiazole ring through a cyclization reaction between hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Step 3: Coupling of the furan and oxadiazole intermediates with 3-(Piperidin-1-ylmethyl)phenyl groups using various coupling agents like EDCI or DCC.
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions such as temperature, pressure, solvent selection, and purification steps is essential. High-throughput screening of catalysts and conditions can facilitate more efficient synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes several chemical reactions, including:
Oxidation: Can be oxidized to form carbonyl or carboxyl derivatives.
Reduction: Reduction of functional groups within the compound can lead to various alcohol or amine derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions are feasible, providing avenues to modify the compound for specific applications.
Common Reagents and Conditions:
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Substituents: Alkyl halides, aryl halides under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products:
Varied alcohols, amines, and carboxylic acid derivatives depending on the reaction and conditions.
Scientific Research Applications
Chemistry: Utilized as a building block in the synthesis of more complex organic molecules. Biology: Serves as a probe to study biochemical pathways due to its potential interaction with biological macromolecules. Medicine: Investigated for its potential pharmacological effects, possibly acting on certain receptors or enzymes. Industry: Its derivatives are explored for use in materials science, potentially contributing to the development of new polymers or resins.
Mechanism of Action
The compound's mechanism of action largely depends on its interaction with various molecular targets:
Molecular Targets: May bind to enzymes, receptors, or other proteins, altering their function.
Pathways Involved: Potentially modulates signaling pathways, affecting cellular responses such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
1,2,4-Oxadiazole derivatives with different substituents.
Piperidine-based compounds with various functional groups.
Furan-containing molecules used in medicinal chemistry.
By integrating diverse functional groups, [4-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]furan-2-yl]methanol stands out for its multifaceted applications and potential for further exploration in various scientific domains.
Properties
IUPAC Name |
[4-[3-[3-(piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-12-17-10-16(13-24-17)19-20-18(21-25-19)15-6-4-5-14(9-15)11-22-7-2-1-3-8-22/h4-6,9-10,13,23H,1-3,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVPDXUQVSEPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C3=NOC(=N3)C4=COC(=C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-Dimethyl-1-[3-(2-phenoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-ol](/img/structure/B6983214.png)
![3-[(2-Chlorophenyl)methyl]-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B6983215.png)
![3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B6983221.png)
![3-[3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)-1,2-oxazol-5-yl]phenol](/img/structure/B6983223.png)
![3-[3-[3-(4-Methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-oxazol-5-yl]phenol](/img/structure/B6983225.png)
![3-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol](/img/structure/B6983237.png)
![3-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]-1-methylazepan-2-one](/img/structure/B6983239.png)
![3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylazepan-2-one](/img/structure/B6983247.png)
![N-[1-[3-[4-[(dimethylamino)methyl]phenyl]-1,2,4-oxadiazol-5-yl]cyclopropyl]aniline](/img/structure/B6983256.png)
![N-[2-[5-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B6983272.png)



![4-[4-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B6983301.png)
